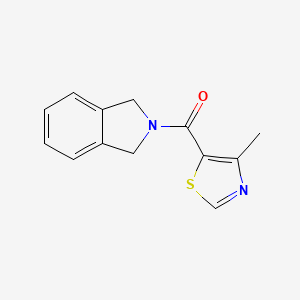![molecular formula C16H11ClF3N3O B2531429 2-[3-氯-5-(三氟甲基)-2-吡啶基]-6-苯基-4,5-二氢-3(2H)-哒嗪酮 CAS No. 338397-48-1](/img/structure/B2531429.png)
2-[3-氯-5-(三氟甲基)-2-吡啶基]-6-苯基-4,5-二氢-3(2H)-哒嗪酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reactivity and Synthesis Analysis
The synthesis of 6-chloro-4- and 5-hydrazino-2-phenyl-3(2H)-pyridazinones has been explored, revealing that reactions with dimethylformamide/phosphorus oxychloride yield pyrazolo[3,4-d]pyridazinones. Additionally, acyclic 6-chloro-4- and 5-(N,N-dimethylaminomethylidenehydrazino)-2-phenyl-3(2H)-pyridazinones are formed. A proposed mechanism for these reactions includes the formation of unsolvated and inclusion compounds, which have been characterized by X-ray diffraction .
Molecular Structure Analysis
The molecular structure of a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, has been characterized. This compound is a side product in the synthesis of an 8-nitro-1,3-benzothiazin-4-one, a potential new anti-tuberculosis drug. The structural characterization contributes to the understanding of the molecular framework and could provide insights into the reactivity and properties of similar compounds .
Chemical Reactions Analysis
The bacterial degradation of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone has been studied, identifying four metabolites. These metabolites include a dihydroxycyclohexadiene derivative, a muconic acid derivative, pyrone-6-carboxylic acid, and 5-amino-4-chloro-3(2H)-pyridazinone itself. The degradation pathway involves the metabolism of 2-hydroxy-muconic acid with the release of CO2, suggesting a specific bacterial enzymatic process .
Physical and Chemical Properties Analysis
Chromatographic methods have been developed for the separation and quantitative determination of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone and its isomers. The study found that the compound has two crystalline modifications and is polarographically active. The methods employed include thin-layer chromatography using chloroform with 1% methanol and column chromatography with benzene and increasing chloroform content, with aluminium oxide as the adsorbent. The absorbances of the isolated compounds were measured at their absorption maximum, providing a basis for their identification and quantification .
科学研究应用
除草剂作用和植物生理学
哒嗪酮类除草剂的作用方式:对取代哒嗪酮化合物(包括本文所讨论的化合物)的研究表明,它们能抑制大麦中的希尔反应和光合作用。这些作用解释了相关化合物的植物毒性,表明它们具有作为除草剂的潜力。研究还强调,哒嗪酮分子结构上的某些取代基可以增强植物对代谢解毒的抵抗力,并干扰叶绿体发育,类似于阿特拉津和其他除草剂的效果 (Hilton 等,1969).
氟磺草胺和氟乐灵抑制类胡萝卜素合成:另一项研究探讨了相关化合物对抑制小麦幼苗中类胡萝卜素合成的影响。这种抑制导致无色类胡萝卜素前体的积累,并证明了这些化学物质在不同光照条件下破坏叶绿体发育和叶绿素积累的潜力 (Bartels 和 Watson,1978).
分析化学和环境科学
气相色谱测定:精确测定除草剂制剂中的吡唑酮及其杂质突出了这些化合物在农业应用中的重要性。用于评估商业产品中活性成分的纯度和存在的分析方法对于确保其有效性和安全性至关重要 (Výboh 等,1974).
细菌降解研究:对吡唑酮的细菌降解的研究揭示了此类化学物质的环境归宿。了解细菌如何利用这些化合物作为碳源,为减轻农业化学品污染的生物修复策略提供了见解 (de Frenne 等,1973).
药物研究
合成和抗癌活性的评价:具有潜在抗氧化活性的新型 3(2H)-酮哒嗪酮衍生物的合成展示了这种化学骨架在药物发现中的多功能性。分子对接研究为理解这些化合物如何与生物靶标相互作用提供了基础,证明了它们在抗癌研究中的潜力 (Mehvish 和 Kumar,2022).
新型抗溃疡剂的研究:探索哒嗪衍生物的抗分泌活性及其作为抗溃疡剂的潜力突出了这种化学结构的药物化学应用。结构修饰可以显着影响这些化合物的治疗功效和安全性 (Yamada 等,1981).
未来方向
属性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyl-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O/c17-12-8-11(16(18,19)20)9-21-15(12)23-14(24)7-6-13(22-23)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNKDZCXCCMXMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C2=CC=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B2531348.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2531351.png)
![N-[2-(4-chlorophenyl)ethyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2531353.png)
![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2531356.png)
![2-((4-fluorophenyl)thio)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2531357.png)
![6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2531358.png)

![5-ethyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2531360.png)
![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2531361.png)
![2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid](/img/structure/B2531366.png)

